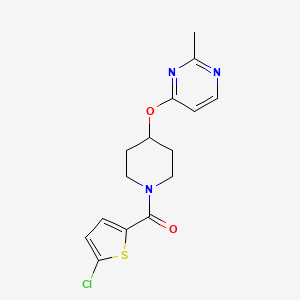

(5-Chlorothiophen-2-yl)(4-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-Chlorothiophen-2-yl)(4-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone, also known as CTMP, is a novel psychoactive substance that has been gaining attention in the scientific community due to its potential therapeutic applications. It belongs to the class of designer drugs known as cathinones, which are structurally similar to amphetamines and have stimulant properties. In

Scientific Research Applications

Synthesis and Structural Analysis

Compounds with complex structures, such as those involving chloro, thiophene, pyrimidin, and piperidin units, are often synthesized for structural and theoretical studies. For instance, the synthesis and characterization of related compounds involve detailed spectroscopic techniques and X-ray diffraction studies to confirm molecular structures. These processes are fundamental in understanding the molecular conformation, interactions, and stability of such compounds (Karthik et al., 2021). Theoretical calculations, like density functional theory, further substantiate experimental findings by optimizing structural coordinates and evaluating molecular properties such as the HOMO-LUMO energy gap, which indicates electronic properties and reactivity.

Antibacterial and Antifungal Activities

Related compounds have been synthesized and evaluated for their in vitro antibacterial and antifungal activities. The synthesis of derivatives and their testing against pathogenic strains reveal potential antimicrobial properties, which could guide the development of new therapeutic agents (Mallesha et al., 2014). Such studies are essential for discovering new compounds with antimicrobial efficacy, potentially leading to the development of novel drugs to combat resistant microbial strains.

Molecular Docking and Theoretical Studies

Molecular docking and density functional theory (DFT) studies on structurally similar compounds provide insights into their interaction with biological targets, thermodynamic stability, and reactivity. These studies are crucial for understanding the antibacterial activity and optimizing compounds for better efficacy and selectivity (Shahana & Yardily, 2020). Theoretical studies offer a foundation for rational drug design by identifying reactive sites on molecules and predicting their interaction with biological receptors.

properties

IUPAC Name |

(5-chlorothiophen-2-yl)-[4-(2-methylpyrimidin-4-yl)oxypiperidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16ClN3O2S/c1-10-17-7-4-14(18-10)21-11-5-8-19(9-6-11)15(20)12-2-3-13(16)22-12/h2-4,7,11H,5-6,8-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMGBSUSXQUFRET-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=N1)OC2CCN(CC2)C(=O)C3=CC=C(S3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16ClN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5-Chlorothiophen-2-yl)(4-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-({3-[(furan-2-yl)methyl]-6-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)-N-(2-hydroxyphenyl)acetamide](/img/structure/B2692529.png)

![1-{7-Methyl-2-[(2-methylbenzyl)thio][1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethanone](/img/structure/B2692538.png)

![2-(benzo[d]isoxazol-3-yl)-N-(2-(4-((4-fluorobenzyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2692543.png)

![2,5-dichloro-N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)thiophene-3-carboxamide](/img/structure/B2692552.png)